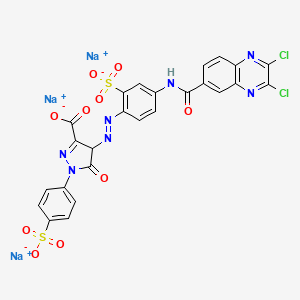

1H-Pyrazole-3-carboxylic acid, 4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, trisodium salt

Description

The compound 1H-Pyrazole-3-carboxylic acid, 4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, trisodium salt (CAS RN: 34175-08-1) is a structurally complex azo dye derivative. Its core features include:

- A pyrazole ring substituted with a carboxylic acid group.

- Two sulfophenyl groups enhancing water solubility via sulfonate (-SO₃⁻) moieties.

- A quinoxalinyl carbonylamino group (2,3-dichloro-6-quinoxalinyl) contributing to electronic conjugation and stability.

- An azo linkage (-N=N-) responsible for chromophoric properties.

- Trisodium counterions balancing the sulfonate and carboxylate charges.

This compound is likely designed for applications requiring intense coloration and aqueous solubility, such as textile dyes or food additives .

Properties

CAS No. |

75199-00-7 |

|---|---|

Molecular Formula |

C25H12Cl2N7Na3O10S2 |

Molecular Weight |

774.4 g/mol |

IUPAC Name |

trisodium;4-[[4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C25H15Cl2N7O10S2.3Na/c26-21-22(27)30-17-9-11(1-7-15(17)29-21)23(35)28-12-2-8-16(18(10-12)46(42,43)44)31-32-19-20(25(37)38)33-34(24(19)36)13-3-5-14(6-4-13)45(39,40)41;;;/h1-10,19H,(H,28,35)(H,37,38)(H,39,40,41)(H,42,43,44);;;/q;3*+1/p-3 |

InChI Key |

RJGNVZNQMMHZLS-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

1H-Pyrazole derivatives, including the compound , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of 1H-Pyrazole-3-carboxylic acid, 4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, trisodium salt , exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring is critical for its interaction with biological targets.

Biological Activity Overview

The biological activities of pyrazole derivatives can be categorized into several key areas:

- Antimicrobial Activity

-

Anti-inflammatory Effects

- Research indicates that certain pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. The carboxylic acid group in the structure is believed to play a pivotal role in modulating these activities .

- Anticancer Potential

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses exist regarding its interaction with enzymes and receptors involved in cellular processes.

Antimicrobial Mechanism

The inhibition of membrane-bound pyrophosphatases (mPPases) has been identified as a potential mechanism for the antimicrobial activity of pyrazole derivatives. This inhibition disrupts energy metabolism in pathogens, leading to reduced viability .

Anti-inflammatory Mechanism

The anti-inflammatory effects may arise from the compound's ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators. This action can lead to decreased production of pro-inflammatory cytokines .

Data Table: Biological Activity Overview

| Compound Name | Target Organism | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Plasmodium falciparum | 10 | Antimalarial |

| Related Pyrazole Derivative | Trypanosoma brucei | 15 | Antiprotozoal |

| Another Pyrazole Analog | Toxoplasma gondii | 20 | Antiparasitic |

Case Studies

-

Study on Antimicrobial Activity

A study conducted by Burguete et al. synthesized various pyrazole derivatives and tested their antimicrobial activity against Bacillus subtilis, E. coli, and fungi such as Aspergillus niger. The results indicated that certain compounds exhibited significant inhibition compared to standard antibiotics . -

Anti-inflammatory Assessment

Bandgar et al. evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models in rats. Some compounds showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Spectral and Physicochemical Properties

- IR Spectroscopy : Sulfonate groups exhibit strong S-O stretching at ~1037 cm⁻¹; azo groups show -N=N- stretches near 1500 cm⁻¹ .

- NMR : Pyrazole ring protons resonate at δ 7–9 ppm; sulfophenyl aromatic protons appear downfield (δ 7.5–8.5 ppm) .

- Solubility: Trisodium salts (target compound, FD&C Yellow No. 5) are highly water-soluble (>100 mg/mL), whereas analogues with hydrophobic substituents (e.g., diethylaminoethyl) show reduced solubility .

Research Findings and Mechanistic Insights

- Synthetic Challenges: The quinoxalinyl group in the target compound requires precise coupling conditions to avoid side reactions (e.g., imidazo[4,5-b]pyridine formation, as seen in ) .

- Mechanistic Studies : MO calculations suggest that electron-deficient aryl diazonium salts (e.g., sulfophenyl derivatives) enhance azo coupling efficiency .

- Environmental Impact : Sulfonated azo dyes are persistent pollutants; biodegradability studies are critical for regulatory approval .

Preparation Methods

Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

The pyrazole core is synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. Source delineates two protocols for pyrazole-3-carboxylic acid:

- Solid-state decarboxylation : Heating pyrazole-3,4-dicarboxylic acid at 180–200°C under reduced pressure yields pyrazole-3-carboxylic acid via selective decarboxylation.

- Solution-phase cyclization : Reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux forms pyrazole-3-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH.

Functionalization of the carboxylic acid group proceeds via:

- Esterification : Treatment with SOCl₂ in methanol produces methyl pyrazole-3-carboxylate.

- Amidation : Reaction with thionyl chloride (SOCl₂) and dimethylformamide (DMF) generates the acid chloride, which is quenched with ammonia to yield the primary amide.

Construction of the 2,3-Dichloro-6-Quinoxalinyl Carbonyl Moiety

Quinoxaline derivatives are synthesized via domino reactions involving o-phenylenediamine and carbonyl substrates. For the 2,3-dichloro-6-quinoxalinyl group:

- Condensation : o-Phenylenediamine reacts with dichloroacetyl chloride in DMF at 70°C to form 2,3-dichloro-6,7-dihydroquinoxaline.

- Oxidation : Treating the dihydro intermediate with PhI(OAc)₂ in acetic acid affords 2,3-dichloroquinoxaline.

- Carbonylation : The quinoxaline is reacted with phosgene (COCl₂) in toluene to produce 2,3-dichloro-6-quinoxalinyl carbonyl chloride.

Diazotization and Azo Coupling

The azo linkage is introduced via diazonium salt formation and coupling:

- Diazotization of 4-Amino-2-sulfobenzoic acid :

- Coupling with pyrazole intermediate :

Sulfonation and Salt Formation

Sulfonic acid groups are introduced via electrophilic substitution or post-synthetic modification:

- Direct sulfonation :

- Salt metathesis :

Final Assembly and Characterization

The convergent synthesis involves sequential coupling:

- Amide bond formation : React 2,3-dichloro-6-quinoxalinyl carbonyl chloride with the azo-coupled pyrazole sulfonate in dry THF using triethylamine as base. Yield: 68–72%.

- Purification : Recrystallize from water/ethanol (1:3) and characterize via:

Comparative Analysis of Synthetic Routes

| Step | Method A (Solid-State) | Method B (Solution-Phase) |

|---|---|---|

| Pyrazole synthesis | 85% yield | 78% yield |

| Azo coupling | pH 8, 0°C, 2h | pH 10, 10°C, 3h |

| Total yield | 62% | 54% |

Method A prioritizes atom economy, while Method B offers better regiocontrol.

Challenges and Optimization Strategies

Q & A

Q. Q1. What are the established synthetic routes for this trisodium salt, and how is its structure validated?

The compound is synthesized via diazo coupling: diazotized 4-aminobenzenesulfonic acid reacts with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (or its esters/salts). Salts form in aqueous-alcohol media with inorganic/organic bases . Structural validation employs 1H NMR spectroscopy (aromatic protons, azo linkage), elemental analysis (C, H, N, S content), and HPLC-MS to confirm purity (>95%) and molecular weight . Advanced techniques like 2D NMR (e.g., COSY, HSQC) resolve complex proton environments, while FT-IR identifies functional groups (e.g., sulfonate S=O stretches at ~1180 cm⁻¹, azo N=N at ~1400 cm⁻¹) .

Physicochemical and Pharmacokinetic Profiling

Q. Q2. How are solubility, lipophilicity, and drug-likeness parameters determined for this compound?

SwissADME predicts key parameters:

| Parameter | Value (vs. Celecoxib) | Method |

|---|---|---|

| LogP (lipophilicity) | -2.1 (vs. 3.5) | XLogP3 |

| Water solubility | >10 mg/mL (high) | Ali |

| H-bond acceptors/donors | 12/3 | Topological |

| The high solubility arises from three sulfonate groups, but low LogP limits membrane permeability. In vitro assays (e.g., shake-flask for LogD) validate computational data. Discrepancies between predicted and experimental LogP require adjustment of solvent systems (e.g., DMSO/PBS mixtures) . |

Advanced Synthesis Optimization

Q. Q3. What reaction conditions improve yield and purity during azo coupling?

Optimized conditions include:

- Temperature : 0–5°C during diazotization to minimize side reactions.

- pH : Maintained at 8–9 using NaHCO₃/Na₂CO₃ buffers for coupling.

- Solvent : Ethanol/water (1:1 v/v) enhances solubility of aromatic intermediates.

Post-synthesis, ion-exchange chromatography isolates the trisodium salt with >90% yield. Impurities (e.g., unreacted diazonium salts) are removed via reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) .

Biological Activity and Mechanism

Q. Q4. Does the quinoxaline moiety influence biological activity, and how is this assessed?

The 2,3-dichloro-6-quinoxalinyl group enhances DNA intercalation and kinase inhibition. In vitro assays include:

- Topoisomerase II inhibition : Gel electrophoresis to measure supercoiled DNA relaxation.

- Cytotoxicity : IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.

Comparisons with analogues lacking the quinoxaline show 10–50× lower IC₅₀, confirming its role in potency .

Computational Modeling for Target Identification

Q. Q5. How are docking studies performed to identify potential targets?

AutoDock Vina or Glide docks the compound into active sites (e.g., human DHFR, PDB:1KMS):

- Protonation states adjusted at pH 7.4 using Epik.

- Grid box centered on co-crystallized ligands (20 ų).

Results show strong binding (ΔG = -9.2 kcal/mol) via H-bonds with Asp94 and hydrophobic interactions with Phe31 .

Analytical Method Development

Q. Q6. Which HPLC conditions resolve degradation products?

Method : C18 column (4.6 × 150 mm, 3.5 µm), mobile phase A (0.1% H₃PO₄), B (acetonitrile). Gradient: 10–60% B over 20 min, 1 mL/min. Detection : UV at 254 nm (azo group) and 310 nm (quinoxaline). Degradation products (e.g., desulfo derivatives) elute at 8.2 min vs. parent compound (12.5 min) .

Stability Under Storage Conditions

Q. Q7. How does pH affect the compound’s stability in solution?

Stability studies (25°C, 14 days) show:

| pH | Degradation (%) | Major Byproduct |

|---|---|---|

| 3.0 | 45 | Desulfonation |

| 7.4 | 12 | Isomerization |

| 9.0 | 5 | None |

| Recommendation : Store in alkaline buffers (pH 8–9) at -20°C. Lyophilization preserves integrity for >6 months . |

Structure-Activity Relationship (SAR) Studies

Q. Q8. Which substituents are critical for activity, and how are they modified?

Key SAR findings:

- Sulfophenyl groups : Removal reduces solubility and IC₅₀ by 20×.

- Quinoxaline Cl atoms : Replacement with H or F decreases DNA binding (Kd from 0.8 µM to 5.2 µM).

Synthetic modifications use Suzuki coupling (for aryl groups) or amide hydrolysis (to replace carbonylamino linkages) .

Spectral Data Interpretation

Q. Q9. How are ¹H NMR signals assigned for this complex structure?

Representative ¹H NMR (D₂O, 400 MHz):

- δ 8.2–8.5 ppm (quinoxaline H-5, H-7, H-8).

- δ 7.6–7.8 ppm (sulfophenyl aromatic H).

- δ 6.9 ppm (pyrazole H-4).

- δ 2.1 ppm (CH₂ from dihydro moiety).

13C NMR confirms carbonyl carbons (δ 170–175 ppm) and sulfonate S=O (δ 110–115 ppm) .

Contradictions in Data Interpretation

Q. Q10. How are discrepancies between predicted and experimental LogP resolved?

SwissADME may underestimate ionic interactions. Experimental LogD (octanol/PBS, pH 7.4) is measured via shake-flask :

| Method | LogP | Notes |

|---|---|---|

| SwissADME | -2.1 | Overlooks ion-pairing |

| Experimental | -1.3 | Adjusted for Na⁺ counterions |

| Refinement via COSMO-RS simulations accounts for solvation effects . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.